molecular formula C13H10FNO4S B5559099 3-(anilinosulfonyl)-4-fluorobenzoic acid

3-(anilinosulfonyl)-4-fluorobenzoic acid

Cat. No. B5559099
M. Wt: 295.29 g/mol
InChI Key: VWGNPEOFEQFHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds structurally related to 3-(anilinosulfonyl)-4-fluorobenzoic acid involves multistep organic reactions, utilizing starting materials that are functionalized to achieve the desired product. A related compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, serves as a multireactive building block for heterocyclic oriented synthesis, leading to various condensed nitrogenous cycles through immobilization, substitution, and cyclization reactions (Křupková et al., 2013). Similarly, synthetic strategies for related fluorobenzoyl compounds involve catalytic and nucleophilic substitution reactions to introduce various functional groups, illustrating the synthetic adaptability of fluorobenzoic acid derivatives (Peng-peng et al., 2013).

Molecular Structure Analysis

The crystal structure of 2-(4-fluorobenzoyl) aniline, a compound with similarities to the target molecule, is characterized by single-crystal X-ray diffraction, revealing details about the molecular conformation and lattice arrangement, which are crucial for understanding the chemical reactivity and interaction potentials of such compounds (Li Chuan-b, 2014).

Chemical Reactions and Properties

Compounds related to 3-(anilinosulfonyl)-4-fluorobenzoic acid participate in a variety of chemical reactions, leveraging the reactivity of their functional groups. For instance, the electrosynthesis of conducting polymers from aminobenzoic acids demonstrates the utility of benzoic acid derivatives in forming materials with desirable electrical properties (Thiemann & Brett, 2001). Furthermore, the synthesis of thiourea derivatives from fluorobenzoyl compounds indicates their versatility in organic synthesis (Chang-chun, 2006).

Physical Properties Analysis

The physical properties of compounds like 3-(anilinosulfonyl)-4-fluorobenzoic acid are influenced by their molecular structure. For example, polymorphism in molecular complexes of fluorobenzoic acids with other organic molecules can affect the material's physical characteristics, such as solubility and melting point, which are important for their application in various fields (Thomas et al., 2011).

Chemical Properties Analysis

The chemical properties of benzoic acid derivatives, including their reactivity, acidity, and potential for forming derivatives, are central to their applications in synthetic chemistry and material science. The electrosynthesis and properties of conducting polymers derived from aminobenzoic acids illustrate the chemical versatility of these compounds, showing how they can be tailored to achieve specific electronic properties (Mu, 2008).

Scientific Research Applications

Synthesis and Antimicrobial Activities

3-Fluoro-4-(morpholin-4-yl)aniline, a compound related to 3-(anilinosulfonyl)-4-fluorobenzoic acid, was synthesized and evaluated for antimicrobial activities. This synthesis pathway has shown potential in developing compounds with significant antitubercular activities (Başoğlu et al., 2012).

Solid-Phase Synthesis Applications

4-Fluoro-3-nitrobenzoic acid, closely related to 3-(anilinosulfonyl)-4-fluorobenzoic acid, was utilized in a solid-phase synthesis method to prepare 1,5-benzodiazepin-2-ones. This approach shows the utility of fluorobenzoic acids in complex organic syntheses, leading to compounds with potential pharmaceutical applications (Lee, Gauthier & Rivero, 1999).

Anaerobic Transformation Studies

Research on the anaerobic transformation of phenol to benzoate using fluorinated analogues, including fluorobenzoic acids, provides insights into environmental and biochemical processes. This study sheds light on the biochemical pathways of phenol degradation, relevant to environmental bioremediation (Genthner, Townsend & Chapman, 1989).

Studies on Mesomorphic Thermal Stabilities

Research on mesomorphic thermal stabilities in supramolecular liquid crystals utilized substituted benzoic acids, including fluorobenzoic acids. This study contributes to our understanding of materials science, particularly in the development of new liquid crystalline materials (Bhagavath et al., 2013).

properties

IUPAC Name

4-fluoro-3-(phenylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO4S/c14-11-7-6-9(13(16)17)8-12(11)20(18,19)15-10-4-2-1-3-5-10/h1-8,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGNPEOFEQFHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(phenylsulfamoyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.